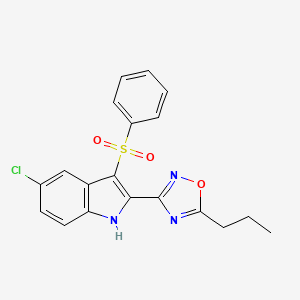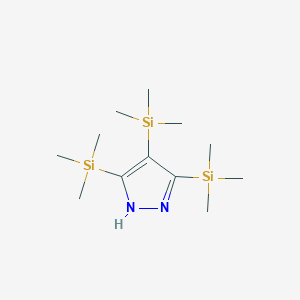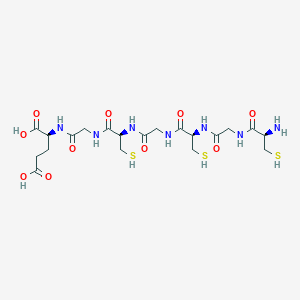
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is a complex peptide composed of multiple cysteine and glycine residues linked to a glutamic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-cysteine and L-glutamic acid, which can then be chemically linked to form the desired peptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide interactions and folding.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of bio-based materials and as a precursor for more complex molecules
Mécanisme D'action
The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid involves its ability to undergo redox reactions. The thiol groups in cysteine residues can donate electrons, acting as antioxidants. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycyl-L-cysteine: A shorter peptide with similar redox properties.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is unique due to its extended peptide chain, which may confer enhanced stability and specific interactions with biological targets compared to shorter peptides.
Propriétés
Numéro CAS |
918412-65-4 |
|---|---|
Formule moléculaire |
C20H33N7O10S3 |
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H33N7O10S3/c21-9(6-38)17(33)22-3-14(29)26-11(7-39)19(35)24-5-15(30)27-12(8-40)18(34)23-4-13(28)25-10(20(36)37)1-2-16(31)32/h9-12,38-40H,1-8,21H2,(H,22,33)(H,23,34)(H,24,35)(H,25,28)(H,26,29)(H,27,30)(H,31,32)(H,36,37)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
LTRSCSCSZFOVLE-BJDJZHNGSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


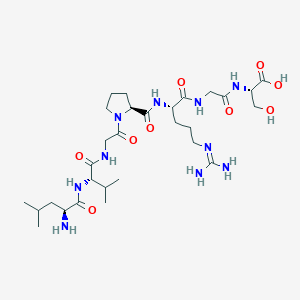
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)


![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
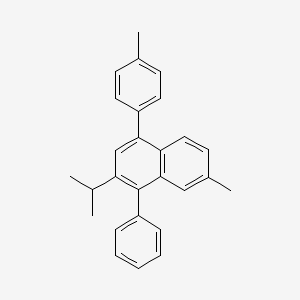
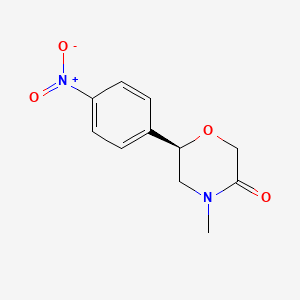
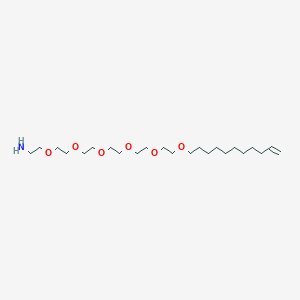
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
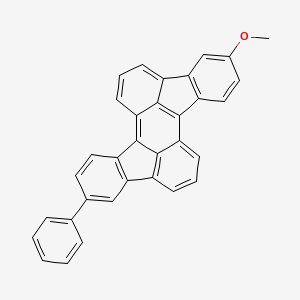
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
